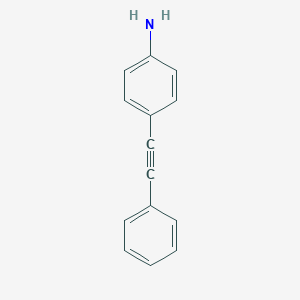

4-(phenylethynyl)aniline

Descripción

4-(Phenylethynyl)aniline (CAS: 1849-25-8) is an aromatic amine featuring a phenylethynyl group (-C≡C-C₆H₅) para to the amino group on the benzene ring. Its molecular formula is C₁₄H₁₁N, with a molar mass of 193.24 g/mol and a melting point of 126–128°C . This compound is synthesized via Sonogashira coupling, as demonstrated using 4-iodoaniline, phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI under argon . It serves as a key intermediate in organic synthesis, particularly in semihydrogenation reactions to produce (E)-styrylaniline derivatives with high stereoselectivity .

Propiedades

IUPAC Name |

4-(2-phenylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404945 | |

| Record name | 4-(2-phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-25-8 | |

| Record name | 4-(2-phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Standard Copper-Cocatalyzed Protocol

A benchmark procedure involves reacting 4-iodoaniline with phenylacetylene using Pd(PPh₃)₂Cl₂ (1 mol%) and CuI (2 mol%) in triethylamine at 80°C. This method achieves 85% isolated yield after 12 hours, with purification via silica gel chromatography (petroleum ether/EtOAc gradient). Nuclear magnetic resonance (NMR) characterization confirms regioselectivity: NMR (CDCl₃) displays aromatic protons at δ 7.52–7.47 (m, 2H), 7.39–7.28 (m, 5H), and amine protons at δ 3.82 (br s, 2H).

Copper-Free Modifications

Recent advances eliminate copper co-catalysts to minimize side reactions. A 2023 study demonstrates room-temperature coupling using Pd(CH₃CN)₂Cl₂ (0.5 mol%) with cataCXium A ligand in 2-methyltetrahydrofuran. For 4-bromoaniline derivatives, this protocol reaches 75% yield within 48 hours under ambient conditions, significantly improving functional group tolerance.

Table 1: Comparative Sonogashira Conditions

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | 80 | 12 | 85 | |

| Pd(CH₃CN)₂Cl₂/cataCXium A | 25 | 48 | 75 | |

| PdCl₂(Cy*Phine)₂/Cs₂CO₃ | 80 | 24 | 68 |

Hydrogenation of Alkynyl Precursors

Selective hydrogenation offers an alternative pathway from conjugated enynes. A 2020 Journal of Organic Chemistry study details the reduction of (p-Aminophenyl)phenylacetylene using 10% Pd/C in methanol under H₂ (1 atm). Quantitative conversion occurs within 4 hours at 20°C, though this method requires stringent exclusion of over-reduction byproducts.

Ruthenium-Catalyzed Semihydrogenation

Innovative work employs Ru₃(CO)₁₂ (5 mol%) with benzyl alcohol as hydrogen donor in iPrOH at 100°C. This system selectively generates the (E)-alkene intermediate before full hydrogenation, achieving 71% yield with <5% over-reduced byproducts. The mechanism proceeds via σ-alkynyl ruthenium complexes, as evidenced by in situ infrared spectroscopy.

Tandem Reaction Methodologies

Multistep one-pot syntheses enhance efficiency by combining coupling and functionalization.

Sonogashira/Decarboxylative Cross-Coupling

A 2016 RSC Advance protocol couples 4-iodoaniline with propiolic acid derivatives using PdCl₂(Cy*Phine)₂ (1 mol%) and Cs₂CO₃ in THF. Decarboxylation at 80°C generates the ethynyl moiety in situ, yielding 4-(phenylethynyl)aniline in 63% isolated yield after column chromatography.

Semihydrogenation-Amine Alkylation

A RuCl₂(DMSO)₄-catalyzed tandem process first reduces phenylacetylene precursors, then facilitates hydrogen borrowing between intermediate alkenes and benzaldehyde. This method constructs branched amines with 58% yield, though competing pathways necessitate careful stoichiometric control.

Solvent and Ligand Optimization

Reaction media significantly impact catalytic efficiency. Polar aprotic solvents like dimethylacetamide (DMA) enhance Pd catalyst turnover but increase side product formation. Mixed solvent systems (THF:DMA 9:1) balance reactivity and selectivity, particularly for electron-deficient aryl halides. Phosphine-free ligands such as cataCXium A improve stability at elevated temperatures, enabling catalyst loadings below 0.1 mol%.

Scalability and Industrial Considerations

Batch vs. continuous flow systems present trade-offs:

-

Batch : Traditional flask reactions allow easy monitoring but suffer from heat transfer limitations at >100g scales.

-

Flow : Microreactor systems with immobilized Pd/Al₂O₃ catalysts achieve 99% conversion in 10 minutes residence time, though product isolation requires downstream processing.

Analytical Characterization Standards

Rigorous quality control employs complementary techniques:

Análisis De Reacciones Químicas

Types of Reactions: 4-(phenylethynyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives under specific conditions.

Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Phenylethyl derivatives.

Substitution: Nitro or halogenated aniline derivatives.

Aplicaciones Científicas De Investigación

Materials Science

Spin Crossover Complexes

One of the prominent applications of 4-(phenylethynyl)aniline is in the synthesis of spin crossover (SCO) complexes. For instance, it has been utilized in the formation of [Fe(PM-PEA)₂(NCS)₂] complexes, where PM-PEA stands for N-(2′-pyridylmethylene)-4-(phenylethynyl)aniline. Research indicates that these complexes exhibit significant changes in magnetic properties under varying pressure conditions, demonstrating a cooperative spin crossover behavior at approximately 400 MPa . This property is crucial for developing advanced materials for sensors and switches.

Optoelectronic Applications

this compound derivatives have also been explored for their potential in optoelectronic devices. The compound's large π-conjugated system makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies show that materials derived from phenanthridine structures exhibit promising optical properties, making them candidates for new blue-emitting materials and sensitizers in dye-sensitized solar cells .

Medicinal Chemistry

Antitumor Activity

Research has highlighted the potential of phenanthridine derivatives, including those containing this compound moieties, as antitumor agents. Compounds with fused phenanthridine structures have shown significant biological activity against various cancer cell lines. This has led to their consideration as lead compounds in drug discovery .

Fluorescent Probes

The compound has been employed in developing fluorescent probes for biological imaging. These probes utilize the amine moiety's properties to enhance fluorescence, making them valuable tools for tracking biological processes and detecting specific biomolecules .

Organic Synthesis

Synthetic Intermediates

this compound serves as a key intermediate in various organic synthesis reactions. It can participate in C-N coupling reactions and hydroamination processes, facilitating the formation of complex nitrogen-containing heterocycles . This versatility is particularly beneficial in synthesizing pharmaceuticals and agrochemicals.

Electrochemical Applications

Recent studies have demonstrated the utility of this compound in electrochemical reactions, such as tandem reactions with 2-formyl benzonitrile. These reactions yield high-value products like isoindolinones, showcasing the compound's potential in electro-organic synthesis .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(phenylethynyl)aniline involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity to specific targets. Additionally, the aniline moiety can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

- 4-Chloro-2-(phenylethynyl)aniline and 4-Fluoro-2-(phenylethynyl)aniline: These derivatives introduce halogen atoms (Cl or F) at the 4-position of the aniline ring. For example, halogen substituents may slow down cyclization reactions compared to the parent compound .

- 4-Chloro-2-((trimethylsilyl)ethynyl)aniline :

The trimethylsilyl (TMS) group enhances steric bulk and modifies electronic properties, which can influence coupling reactions or stability in acidic conditions .

Alkyl- and Alkoxy-Substituted Derivatives

- The molecular formula is C₁₅H₁₃N (molar mass: 207.27 g/mol) .

- 4-Hexyloxyaniline Derivatives: Alkoxy chains (e.g., hexyloxy) enhance solubility in nonpolar solvents and enable applications in supramolecular assemblies. For instance, 4-[4-(4-hexyloxyphenylethynyl)-phenylethynyl]-aniline forms H-aggregates in Langmuir-Blodgett films, exhibiting blue-shifted UV-vis spectra compared to solution-phase behavior .

Complex Derivatives: Schiff Bases and Coordination Compounds

- PM-PEA (N-(2-pyridylmethylene)-4-(phenylethynyl)aniline) :

This Schiff base derivative integrates a pyridylmethylene group, enabling coordination to transition metals like iron(II). In spin-crossover complexes (e.g., [Fe(PM-PEA)₂(NCS)₂]), the phenylethynyl group stabilizes high-spin states under external pressure (~400 MPa) and influences hysteresis width in magnetic studies .

Positional Isomers

- 2-(Phenylethynyl)aniline :

The ortho-substituted isomer exhibits distinct reactivity. For example, in catalytic hydrogenation-cyclization cascades, 2-(phenylethynyl)aniline achieves ~90% conversion to 2-phenylindole, outperforming para-substituted analogs due to favorable steric alignment in cyclization .

Comparative Data Tables

Table 1: Physical and Structural Properties

Table 2: Reactivity in Catalytic Reactions

Key Functional Differences

- Electronic Effects : Halogen substituents (Cl, F) reduce electron density, slowing electrophilic reactions, while alkoxy groups enhance solubility and aggregation .

- Steric Effects : Methyl or TMS groups hinder access to reactive sites, altering reaction pathways .

- Coordination Chemistry : Schiff base derivatives (e.g., PM-PEA) enable metal complexation, leading to advanced materials with tunable magnetic properties .

Actividad Biológica

4-(Phenylethynyl)aniline, also known as phenylethynylaniline, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms, effects on different biological systems, and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHN

- Molecular Weight: 221.27 g/mol

- IUPAC Name: this compound

The compound features an ethynyl group attached to a phenyl ring, which is further connected to an aniline moiety. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including cancer research, enzyme inhibition, and neuropharmacology.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For example, it has been evaluated against breast cancer cell lines MCF-7 and HCC1954. The results indicated differential responses based on the molecular background of the cell lines:

| Cell Line | Concentration (μM) | Proliferation Inhibition (%) |

|---|---|---|

| MCF-7 | 6.25 | 24 |

| MCF-7 | 12.5 | 25 |

| HCC1954 | 6.25 | 70 |

| HCC1954 | 12.5 | 80 |

These findings suggest that HCC1954 cells are more susceptible to the compound compared to MCF-7 cells, likely due to differences in receptor expression (HER2, ER, PR) which influence cellular responses to treatment .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related research:

- Receptor Interaction: The compound may interact with various receptors involved in cancer progression and pain modulation.

- Signal Transduction Pathways: By influencing kinase pathways or hormone receptors (e.g., estrogen receptors), it could alter cellular proliferation and survival signals.

Case Studies

-

Study on Breast Cancer Cell Lines:

A study assessed the effects of various derivatives of phenylethynylaniline on breast cancer cell lines. The results highlighted significant differences in proliferation inhibition based on the specific structural modifications of the compounds used . -

Neuropharmacological Studies:

Research into related compounds has shown their potential role in modulating neurochemical pathways associated with pain relief and anxiety, suggesting that this compound might also possess neuroactive properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(phenylethynyl)aniline, and how can impurities be minimized during purification?

-

Methodology : A common synthesis involves Sonogashira coupling between 4-iodoaniline and phenylacetylene under palladium catalysis. Post-reaction purification typically employs column chromatography with a gradient of petroleum ether/ethyl acetate (9:1, 1% triethylamine) to suppress amine adsorption on silica . Impurities such as unreacted starting materials or homocoupling byproducts (e.g., diphenylacetylene) can be monitored via GC-MS (retention time: ~10.54 min) and removed via repeated recrystallization .

-

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70% | |

| Purity (GC-MS) | >95% |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- 1H NMR : Expect aromatic protons at δ 7.54–7.44 (m, 2H), δ 7.36–7.27 (m, 5H), and δ 6.66–6.62 (m, 2H). The NH2 group may appear as a singlet at δ 3.81 (s, 2H) in CDCl3 .

- 13C NMR : Key signals include δ 146.7 (C-NH2), δ 87.3–90.1 (alkynyl carbons), and aromatic carbons between δ 112.6–133.0 .

- Caution : Impurities in 13C NMR spectra (e.g., residual solvents or oxidation products) require baseline correction and comparison with DEPTQ experiments .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what are its implications for spin-crossover materials?

- Methodology : The aniline NH2 group and ethynyl π-system enable chelation with transition metals (e.g., Fe(II)). In iron(II) complexes (e.g., PM-PEA), this compound stabilizes high-spin states at elevated temperatures (>300 K), as confirmed by Mössbauer spectroscopy and magnetic susceptibility measurements .

- Experimental Design : Synthesize the complex under inert conditions, monitor ligand-metal binding via IR (ν(N-H) shift from ~3400 cm⁻¹ to ~3200 cm⁻¹), and correlate spin-state transitions with temperature-dependent XRD .

Q. What strategies resolve contradictory SERS signal intensities when using this compound as a Raman reporter?

- Methodology : In multiplex SERS tagging, inconsistent signals may arise from competitive adsorption on substrates (e.g., Au nanoparticles). Optimize reporter concentration (e.g., 5 mM in ethanol) and functionalize substrates with thiolated anchor groups (e.g., 4-mercaptobenzoic acid) to enhance orientation-specific binding .

- Data Analysis : Use principal component analysis (PCA) to deconvolute overlapping peaks in the "silent region" (1800–2800 cm⁻¹) and validate with DFT-simulated Raman spectra .

Q. How can researchers mitigate oxidative degradation of this compound during long-term storage or catalytic applications?

- Methodology : Store the compound under argon at –20°C to prevent amine oxidation. For catalytic systems (e.g., hydrogenation), introduce antioxidants like BHT (butylated hydroxytoluene) or use Schlenk techniques to exclude oxygen .

- Validation : Monitor degradation via TLC (Rf shift) or HPLC-UV (λ = 254 nm) and quantify oxidation products (e.g., nitro derivatives) with calibration curves .

Data Contradiction Analysis

Q. Why do reported 1H NMR chemical shifts for this compound vary across studies, and how can this be addressed?

- Root Cause : Variations arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) and pH-dependent NH2 proton exchange. For example, NH2 protons may appear as a broad singlet in DMSO due to hydrogen bonding .

- Resolution : Standardize NMR conditions (solvent, temperature) and use deuterated solvents with minimal acidity. For ambiguous signals, employ 2D NMR (e.g., HSQC) to assign protons unambiguously .

Applications in Advanced Material Science

Q. How does the electronic structure of this compound influence its performance in organic optoelectronic devices?

- Methodology : The ethynyl group enhances conjugation, reducing the HOMO-LUMO gap. DFT calculations (B3LYP/6-31G*) predict a bandgap of ~3.2 eV, making it suitable as a hole-transport layer in OLEDs .

- Experimental Validation : Measure charge mobility via time-of-flight (TOF) spectroscopy and compare with theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.